

what is the chemical structure of methyl nonanoate

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Compound of Interest		
Compound Name:	Methyl nonanoate	
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A Technical Guide to Methyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and structure of **methyl nonanoate**, a fatty acid methyl ester of significant interest in the flavor, fragrance, and biomedical research sectors.

Chemical Structure and Identification

Methyl nonanoate is the methyl ester of nonanoic acid (also known as pelargonic acid).[1] Its structure consists of a nine-carbon aliphatic chain (the nonanoyl group) attached to a methyl group via an ester linkage.[2] This compound belongs to the class of organic compounds known as fatty acid methyl esters.[3] It is formed through the formal condensation of nonanoic acid and methanol.[4]

Key identifiers for **methyl nonanoate** include:

- IUPAC Name: methyl nonanoate[2]
- Synonyms: Methyl pelargonate, Nonanoic acid methyl ester, Methyl nonylate[1]
- CAS Number: 1731-84-6[5]
- Molecular Formula: C10H20O2[6]



The linear formula is CH3(CH2)7COOCH3.[7] Standard representations used in chemical informatics are:

- SMILES: CCCCCCC(=0)OC[2][7]
- InChl: InChl=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3[2][8]
- InChikey: IJXHLVMUNBOGRR-UHFFFAOYSA-N[2][8]

Physicochemical Properties

Methyl nonanoate is a clear, colorless liquid at room temperature.[2] It possesses a characteristic fruity, wine-like, or coconut-like odor and is used as a flavoring and fragrance agent.[4][9]

Table 1: Quantitative Physicochemical Data for Methyl Nonanoate

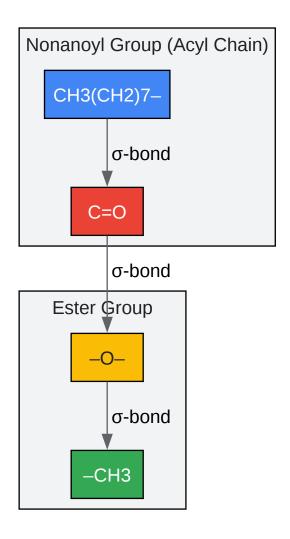
Property	Value	Source(s)
Molecular Weight	172.26 g/mol	[2][6][7]
Density	0.875 g/mL at 25 °C	[4][7]
Boiling Point	213-214 °C at 760 mmHg	[2][4][7]
Melting Point	-35 °C	[2]
Flash Point	85.56 - 87 °C	[10][11]
Refractive Index	1.421 at 20 °C	[4][7]
Water Solubility	0.0229 mg/mL at 25 °C (practically insoluble)	[2]
LogP (Octanol-Water Partition Coefficient)	3.96 - 4.32	[2][3]

Structural Relationships

The chemical structure of **methyl nonanoate** can be deconstructed into its core functional components. The diagram below illustrates the logical connectivity of these groups, starting



from the terminal methyl of the alkyl chain to the methyl group of the ester.



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Functional group connectivity in methyl nonanoate.

Methodologies for Structural Confirmation

The identity and purity of **methyl nonanoate** are typically confirmed using standard analytical techniques in organic chemistry. A generalized protocol for such an analysis is outlined below.

Experimental Protocol: Structural Analysis by GC-MS and NMR

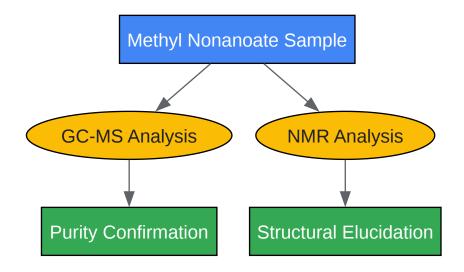
 Objective: To confirm the molecular structure and assess the purity of a methyl nonanoate sample.



- Materials:
 - Methyl nonanoate sample (>96% purity).[11]
 - Appropriate deuterated solvent for NMR (e.g., CDCl3).[2]
 - Helium gas for GC-MS.
 - GC-MS and NMR (e.g., 400 MHz) spectrometers.
- Gas Chromatography-Mass Spectrometry (GC-MS) Workflow:
 - 1. Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane).
 - 2. Inject a small volume (e.g., $1 \mu L$) into the GC instrument equipped with a suitable capillary column (e.g., non-polar).
 - 3. Run a temperature program to separate the components.
 - 4. The eluting compounds are ionized (typically by electron ionization) and analyzed by the mass spectrometer.
 - 5. Expected Result: A primary peak at a retention time characteristic of **methyl nonanoate**. The corresponding mass spectrum should show a molecular ion peak (M+) and a fragmentation pattern consistent with the structure (e.g., characteristic fragments for the methoxy group and alkyl chain).
- Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow:
 - Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., 0.5 mL CDCl3) in an NMR tube.
 - 2. Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra.
 - 3. Expected Result: The ¹H NMR spectrum should show distinct signals corresponding to the methyl ester protons (a singlet), the methylene protons adjacent to the carbonyl, other methylene protons in the chain, and the terminal methyl protons of the alkyl chain. The ¹³C



NMR spectrum will show characteristic peaks for the carbonyl carbon, the methoxy carbon, and the carbons of the alkyl chain.[2]



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Workflow for analytical confirmation.

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